molecular formula C17H17FN2 B2923404 N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B2923404
M. Wt: 268.33 g/mol
InChI Key: FFGOXYDHQFDUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine: is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of an indole ring, with an ethanamine chain linking the two structures. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine typically begins with commercially available starting materials such as 2-fluorobenzyl chloride and indole.

    Reaction Steps:

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the ethanamine chain.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions. For example, the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the ethanamine chain.

    Substitution: Substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Receptor Studies: The compound is used in studies involving serotonin receptors due to its structural similarity to serotonin. It helps in understanding receptor-ligand interactions and the development of receptor-specific drugs.

Medicine:

    Pharmacological Research: N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine is investigated for its potential therapeutic effects, including its role as a psychoactive agent. It is studied for its effects on the central nervous system and potential use in treating neurological disorders.

Industry:

    Chemical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it valuable for creating complex molecules with specific biological activities.

Mechanism of Action

Molecular Targets and Pathways:

    Serotonin Receptors: N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine interacts with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist, mimicking the effects of serotonin and modulating neurotransmission.

    Signal Transduction: The binding of the compound to serotonin receptors triggers a cascade of intracellular signaling pathways, leading to changes in cellular activity and neurotransmitter release.

Comparison with Similar Compounds

    N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine: Similar structure with a chlorine atom instead of fluorine. It exhibits different pharmacological properties due to the halogen substitution.

    N-(2-methylbenzyl)-2-(1H-indol-3-yl)ethanamine: Contains a methyl group instead of fluorine. The presence of the methyl group affects its chemical reactivity and biological activity.

    N-(2-bromobenzyl)-2-(1H-indol-3-yl)ethanamine: Bromine substitution leads to variations in its interaction with biological targets and its overall pharmacokinetic profile.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom in N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine imparts unique electronic properties, enhancing its binding affinity to certain receptors and altering its metabolic stability.

    Pharmacological Profile: The compound’s specific interaction with serotonin receptors and its potential psychoactive effects distinguish it from other similar compounds, making it a valuable tool in neuropharmacological research.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGOXYDHQFDUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.